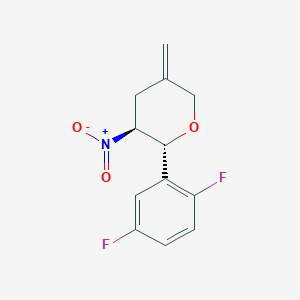
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran is a synthetic organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of a difluorophenyl group, a methylene group, and a nitro group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the difluorophenyl group to the pyran ring.
Addition of the Nitro Group: Nitration reactions can be used to introduce the nitro group into the compound.
Formation of the Methylene Group: This can be achieved through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-2H-pyran: Lacks the nitro group.
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-3-nitro-2H-pyran: Lacks the methylene group.
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-amino-2H-pyran: Nitro group replaced with an amino group.
Uniqueness
The presence of both the difluorophenyl group and the nitro group in (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran may confer unique chemical and biological properties, making it distinct from similar compounds.
特性
分子式 |
C12H11F2NO3 |
|---|---|
分子量 |
255.22 g/mol |
IUPAC名 |
(2R,3S)-2-(2,5-difluorophenyl)-5-methylidene-3-nitrooxane |
InChI |
InChI=1S/C12H11F2NO3/c1-7-4-11(15(16)17)12(18-6-7)9-5-8(13)2-3-10(9)14/h2-3,5,11-12H,1,4,6H2/t11-,12+/m0/s1 |
InChIキー |
VEHIHEPLGDQYLG-NWDGAFQWSA-N |
異性体SMILES |
C=C1C[C@@H]([C@H](OC1)C2=C(C=CC(=C2)F)F)[N+](=O)[O-] |
正規SMILES |
C=C1CC(C(OC1)C2=C(C=CC(=C2)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


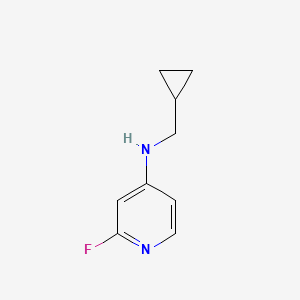
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
palladium(II)](/img/structure/B13437892.png)
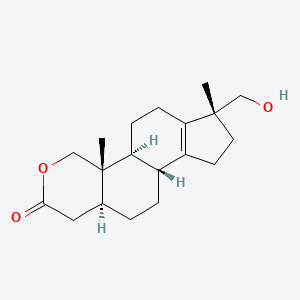


![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
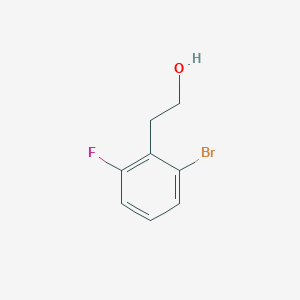
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
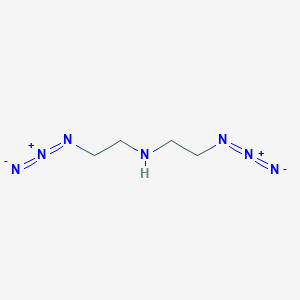
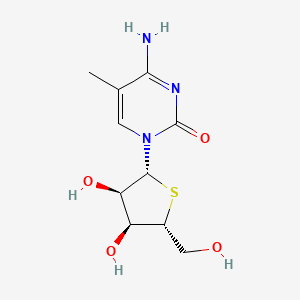
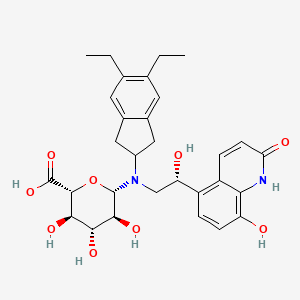
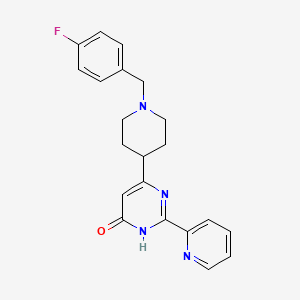
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
